(2-Carboxyethyl)dimethylsulfonium Chloride

Vue d'ensemble

Description

(2-Carboxyethyl)dimethylsulfonium Chloride is an organic compound with the molecular formula C5H11ClO2S. It is the hydrochloride salt of Dimethylsulfoniopropionate, a metabolite produced primarily by marine phytoplankton and is the main precursor to the climatically important gas dimethylsulfide . This compound is known for its role in various biological and chemical processes, making it a subject of interest in multiple scientific fields.

Mécanisme D'action

Target of Action

(2-Carboxyethyl)dimethylsulfonium Chloride, also known as s,s-Dimethyl-β-propionic acid thetine, is an organic compound . It is primarily used as an animal nutritional supplement and plant growth regulator . .

Mode of Action

As a plant growth regulator, it is known to promote the growth and development of crops, enhancing yield and quality

Result of Action

As a plant growth regulator, it is known to enhance crop growth and development, leading to increased yield and quality

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. It is generally recommended to store the compound in a dry place, away from sources of ignition and oxidizing agents .

Analyse Biochimique

Biochemical Properties

It is known to be a metabolite produced primarily by marine phytoplankton . It is the main precursor to the climatically important gas dimethylsulfide (DMS)

Molecular Mechanism

It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (2-Carboxyethyl)dimethylsulfonium Chloride can be synthesized through the reaction of 3-chloropropionic acid with dimethyl sulfide. The reaction typically involves heating the mixture to 40-50°C to dissolve the 3-chloropropionic acid in dimethyl sulfide, followed by the addition of an organic solvent such as acetone. The mixture is then stirred for 20 hours at 50°C .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions: (2-Carboxyethyl)dimethylsulfonium Chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.

Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Hydroxide ions, amines.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted sulfonium compounds .

Applications De Recherche Scientifique

(2-Carboxyethyl)dimethylsulfonium Chloride has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other sulfur-containing compounds.

Biology: Studied for its role in the production of dimethylsulfide, which is significant in the global sulfur cycle.

Medicine: Investigated for its potential therapeutic effects and as a biochemical marker.

Industry: Employed as an additive in aquatic feed to enhance the growth and feeding efficiency of marine organisms

Comparaison Avec Des Composés Similaires

Dimethylsulfoniopropionate (DMSP): The free base form of (2-Carboxyethyl)dimethylsulfonium Chloride.

Trimethylsulfonium Chloride: Another sulfonium compound with similar properties.

Trimethylsulfoxonium Iodide: A related compound used in organic synthesis.

Uniqueness: this compound is unique due to its specific role in the production of dimethylsulfide and its applications in enhancing aquatic feed efficiency. Its ability to participate in a variety of chemical reactions also sets it apart from other similar compounds .

Activité Biologique

(2-Carboxyethyl)dimethylsulfonium chloride, commonly known as dimethylsulfoniopropionate (DMSP), is a sulfonium compound that has garnered attention for its biological activities, particularly in marine ecosystems. This article explores its biological activity, focusing on its role in microbial interactions, potential antioxidant properties, and implications for environmental and health-related studies.

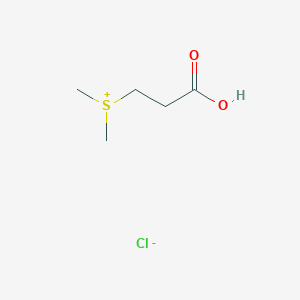

This compound is a zwitterionic compound with the following chemical structure:

- Molecular Formula : C₅H₁₃ClO₂S

- Molecular Weight : 180.68 g/mol

The compound is characterized by a sulfonium group, which contributes to its reactivity and biological interactions.

Microbial Interactions

Research indicates that this compound plays a crucial role in the interactions between phytoplankton and bacteria. Specifically, it serves as a signaling molecule that influences bacterial behavior and gene expression in response to algal blooms. For instance, studies have shown that the presence of DMSP can induce pathogenicity in certain bacteria, such as Sulfitobacter D7, which interacts with the bloom-forming alga Emiliania huxleyi.

- Pathogenicity Induction : In conditioned media derived from algal cultures, DMSP concentration significantly altered the gene expression profiles of Sulfitobacter D7. Notably, genes associated with flagellar motility and nutrient transport were upregulated during pathogenic phases, indicating a shift toward a more aggressive lifestyle in response to algal exudates containing DMSP .

Differential Gene Expression

The differential expression of genes related to DMSP was observed under varying environmental conditions. For example:

| Comparison | Upregulated Genes | Downregulated Genes | Total DE Genes |

|---|---|---|---|

| Exp-CM + DMSP vs. Exp-CM | 560 | 408 | 968 |

| Stat-CM vs. Exp-CM | 358 | 237 | 495 |

| MM + DMSP vs. MM | 107 | 63 | 170 |

This data suggests that the metabolic context significantly influences how bacteria respond to DMSP, highlighting its role as a key environmental signal .

Antioxidant Properties

Emerging studies suggest that this compound may exhibit antioxidant properties. While further research is required to elucidate these effects fully, preliminary findings indicate that it could play a protective role against oxidative stress in marine organisms. The potential mechanisms of action include:

- Scavenging Free Radicals : The sulfonium group may interact with reactive oxygen species (ROS), reducing oxidative damage.

- Cellular Protection : By modulating cellular responses to stressors, it may enhance survival rates of marine microorganisms during environmental fluctuations.

Environmental Implications

The biological activity of this compound extends beyond microbial interactions; it also has implications for nutrient cycling and ecosystem dynamics. As a product of algal metabolism, it contributes to sulfur cycling in marine environments and influences the growth patterns of various microbial communities.

Case Studies

- Bacterial Lifestyle Switch : A study by Barak-Gavish et al. demonstrated how Sulfitobacter D7 switches between coexistence and pathogenic lifestyles based on the presence of algal metabolites like DMSP. This switch is critical for understanding microbial ecology in marine systems .

- Microbial Utilization : Research on strains such as Marinobacterium georgiense has shown that while some bacteria can utilize DMSP as a sulfur source, others may not be able to metabolize it effectively under certain conditions .

Propriétés

IUPAC Name |

2-carboxyethyl(dimethyl)sulfanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S.ClH/c1-8(2)4-3-5(6)7;/h3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUMKKGRKSSZKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)CCC(=O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415714 | |

| Record name | (2-Carboxyethyl)dimethylsulfonium Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4337-33-1 | |

| Record name | Dimethyl-beta-propiothetin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004337331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4337-33-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Carboxyethyl)dimethylsulfonium Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Carboxyethyl)dimethylsulfonium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL-.BETA.-PROPIOTHETIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GDD2X927T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.